molecular formula C7H6BrNaO2S B8668857 Sodium 4-bromo-3-methylbenzene-1-sulfinate

Sodium 4-bromo-3-methylbenzene-1-sulfinate

Cat. No. B8668857
M. Wt: 257.08 g/mol
InChI Key: XJMGAIDMPXGWEK-UHFFFAOYSA-M
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Patent
US08431563B2

Procedure details

To a 100-mL round-bottomed flask was added sodium bicarbonate (1.18 g, 14 mmol, Sigma-Aldrich, St. Louis, Mo.), sodium sulfite (1.77 g, 14 mmol, Sigma-Aldrich, St. Louis, Mo.) and water (15 mL). The reaction mixture was heated at 80° C. and 4-bromo-3-methylbenzenesulfonyl chloride (3.15 g, 11.69 mmol, Sigma-Aldrich, St. Louis, Mo.) was added portion-wise. When the addition was completed the reaction mixture was heated at 90° C. for 3 h and allowed to cool to room temperature. The solvent was partially removed under vacuum and the white precipitate obtained was filtered and dried in vacuo to provide sodium 4-bromo-3-methylbenzenesulfinate (2.94 g) that was used without further purification.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+:5].S([O-])([O-])=O.[Na+].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][C:14]=1[CH3:23]>O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([O-:21])=[O:20])=[CH:15][C:14]=1[CH3:23].[Na+:5] |f:0.1,2.3.4,7.8|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.77 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed under vacuum
CUSTOM
Type
CUSTOM
Details
the white precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)S(=O)[O-])C.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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